molecular formula C9H15ClN2O2 B1458014 1-(Piperidin-3-yl)pyrrolidine-2,5-dione hydrochloride CAS No. 1864059-85-7

1-(Piperidin-3-yl)pyrrolidine-2,5-dione hydrochloride

Cat. No.: B1458014
CAS No.: 1864059-85-7
M. Wt: 218.68 g/mol
InChI Key: XYQZJBRFGATXGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been published .


Molecular Structure Analysis

The molecular structure of “1-(Piperidin-3-yl)pyrrolidine-2,5-dione hydrochloride” is represented by the formula C9H15ClN2O2. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

A novel method for the synthesis of conformationally rigid diamines, which are of major importance in medicinal chemistry, was proposed by Smaliy et al. (2011). This method is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, offering a more straightforward approach for producing such compounds in large quantities, potentially including derivatives of "1-(Piperidin-3-yl)pyrrolidine-2,5-dione hydrochloride" (Smaliy et al., 2011).

Anticonvulsant Activity

Rybka et al. (2017) synthesized a new series of 1,3-substituted pyrrolidine-2,5-dione derivatives as potential anticonvulsant agents. Their research revealed compounds with significant anticonvulsant activity and proposed mechanisms of action, including sodium and L-type calcium channel blocking. This work underscores the therapeutic potential of pyrrolidine dione derivatives in treating epilepsy (Rybka et al., 2017).

Anticancer Activity

Kumar et al. (2013) reported on the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity. Their findings highlight the potential of these compounds, including those structurally related to "this compound," in offering therapeutic benefits against various cancer cell lines (Kumar et al., 2013).

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on discovering and evaluating potential drugs containing the piperidine moiety .

Properties

IUPAC Name

1-piperidin-3-ylpyrrolidine-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c12-8-3-4-9(13)11(8)7-2-1-5-10-6-7;/h7,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQZJBRFGATXGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C(=O)CCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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